4-[(1-Methylcyclohexyl)methoxy]aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1-methylcyclohexyl)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(9-3-2-4-10-14)11-16-13-7-5-12(15)6-8-13/h5-8H,2-4,9-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDJBUXPIIBKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408030 | |
| Record name | 4-[(1-methylcyclohexyl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887406-96-4 | |
| Record name | 4-[(1-methylcyclohexyl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 1 Methylcyclohexyl Methoxy Aniline and Analogues
Retrosynthetic Analysis of 4-[(1-Methylcyclohexyl)methoxy]aniline
A retrosynthetic analysis of an ether-containing molecule typically involves the disconnection of a carbon-oxygen bond. researchgate.netmasterorganicchemistry.com For this compound, the most logical disconnection is at the ether linkage, which points toward the Williamson ether synthesis as the key bond-forming step. umich.eduubc.ca This well-established reaction involves the coupling of an alkoxide with an alkyl halide or a sulfonate ester via an SN2 mechanism. umich.edu
Two primary disconnection pathways exist:
Route A: Disconnection between the aniline (B41778) oxygen and the cyclohexylmethyl group. This suggests a reaction between a 4-aminophenoxide nucleophile and an activated (1-methylcyclohexyl)methanol (B14665) electrophile (e.g., a halide or tosylate).
Route B: Disconnection between the aromatic ring and the ether oxygen. This would involve a nucleophilic aromatic substitution reaction between (1-methylcyclohexyl)methoxide and an activated aniline derivative (e.g., 4-fluoro-nitrobenzene followed by reduction).
Route A is generally preferred as nucleophilic aromatic substitution (Route B) requires harsh conditions and is often less efficient than the SN2 reaction on a primary carbon. The SN2 reaction works best with primary alkyl halides, and the carbon atom attached to the oxygen in the (1-methylcyclohexyl)methoxy group is primary, making this an ideal approach. ubc.ca
Therefore, the most viable retrosynthetic strategy breaks the target molecule down into two key precursors: 4-aminophenol (B1666318) and (1-methylcyclohexyl)methanol . The latter would be converted into a more reactive electrophile, such as (1-methylcyclohexyl)methyl tosylate, to facilitate the etherification.
Targeted Synthesis Strategies for the Cyclohexyl Moiety
The synthesis of the (1-methylcyclohexyl)methanol fragment requires careful control over substitution and functionality. This section details methodologies for constructing this specific cyclohexyl moiety and its analogues.
While the target molecule this compound is achiral, the synthesis of chiral analogues is of significant interest. The creation of chiral centers, particularly quaternary ones, on a cyclohexane (B81311) ring is a formidable challenge in organic synthesis. Asymmetric hydrogenation is a powerful tool for this purpose. wikipedia.org Chiral catalysts, often based on metals like rhodium, ruthenium, and iridium complexed with chiral ligands (e.g., BINAP, DIOP), can achieve high enantioselectivity in the reduction of prochiral olefins or ketones. wikipedia.orgajchem-b.com For instance, the asymmetric hydrogenation of a suitably substituted cyclohexene (B86901) or cyclohexanone (B45756) precursor could install chirality. unige.chyoutube.com
Organocatalysis has also emerged as a potent strategy for the asymmetric synthesis of complex cyclohexane structures, often proceeding through one-pot cascade reactions to build multiple stereocenters with high control. orgsyn.org These methods provide access to enantiomerically enriched cyclohexane derivatives that can serve as advanced precursors for chiral analogues.
Controlling the stereochemistry of substituents on a cyclohexane ring is crucial for defining the three-dimensional shape and properties of the final molecule. The alkylation of cyclohexanone enolates is a cornerstone of this approach. ubc.ca The stereochemical outcome of such alkylations is governed by kinetic and thermodynamic control, with the approach of the electrophile often favoring the axial position to avoid steric hindrance in the transition state. ubc.ca
For creating highly substituted cyclohexane rings, intramolecular enolate alkylations have proven to be highly stereoselective. researchgate.netcdnsciencepub.comthieme-connect.com The diastereoselectivity of these ring-closure reactions can be controlled by "folding strain," where the conformational preferences of the acyclic precursor dictate the stereochemistry of the newly formed ring. cdnsciencepub.com By strategically placing substituents along the precursor chain, specific diastereomers of substituted cyclohexanecarboxylates can be prepared, which are valuable intermediates for complex cyclohexane derivatives. researchgate.netcdnsciencepub.com
Catalytic hydrogenation is a fundamental method for producing saturated carbocycles from unsaturated precursors. testbook.comechemi.com In the context of the target molecule, a substituted aromatic compound could serve as a starting point. For example, m-toluic acid can be hydrogenated using a platinum oxide catalyst to yield 3-methylcyclohexanecarboxylic acid, demonstrating the conversion of an aromatic ring to a cyclohexane ring. prepchem.com
Similarly, catalytic hydrogenation is used to reduce carbon-carbon double bonds within a cyclohexene ring, a common intermediate in cyclohexane synthesis. echemi.com This reaction is typically performed using catalysts such as palladium on carbon (Pd/C) or platinum (Pt) and proceeds via syn-addition of hydrogen atoms across the double bond. libretexts.org
Hydrodeoxygenation, the removal of an oxygen atom, is critical in the final steps of synthesizing the (1-methylcyclohexyl)methanol precursor. The reduction of a carboxylic acid or its ester derivative to an alcohol is a key transformation. While catalytic hydrogenation is less effective for reducing carboxylic acids and esters directly libretexts.org, potent reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄) are highly efficient for this purpose. prepchem.com
The construction of the (1-methylcyclohexyl)methanol moiety relies on a sequence of condensation and reduction reactions. A robust method to synthesize the precursor, 1-methylcyclohexanecarboxylic acid, involves the carboxylation of 2-methylcyclohexanol (B165396) using formic acid and sulfuric acid. orgsyn.org This reaction proceeds through rearrangement and provides the desired tertiary carboxylic acid in high yield. orgsyn.org
Once the carboxylic acid is obtained, it must be reduced to the primary alcohol. This transformation is effectively achieved using reducing agents like borane-tetrahydrofuran (B86392) complex (BH₃·THF). prepchem.com The borane selectively reduces the carboxylic acid group to a primary alcohol, yielding the key intermediate, (1-methylcyclohexyl)methanol.
An alternative industrial route involves the hydroformylation of 1-methylcyclohexene, which introduces a formyl group (-CHO). The resulting aldehyde is then reduced to the primary alcohol, (1-methylcyclohexyl)methanol.
| Reaction Step | Reactant | Reagents | Product | Yield | Reference |
| Carboxylation | 2-Methylcyclohexanol | 1) H₂SO₄, HCOOH; 2) KOH; 3) HCl | 1-Methylcyclohexanecarboxylic acid | 93-101% | orgsyn.org |
| Reduction | 1-Methylcyclohexanecarboxylic acid | 1) BH₃·THF; 2) MeOH; 3) Acetic Acid | (1-Methylcyclohexyl)methanol | ~91% | prepchem.com |
Aniline Core Formation and Functionalization
The aniline portion of the target molecule is derived from 4-aminophenol. The critical step in the synthesis is the selective functionalization of the hydroxyl group without affecting the amino group. Direct alkylation of aminophenols with alkyl halides often leads to a mixture of O- and N-alkylated products, which are difficult to separate. umich.eduresearchgate.net
To achieve selective O-alkylation, a protection-deprotection strategy is highly effective. The amino group of 4-aminophenol can be selectively protected by condensation with an aldehyde, such as benzaldehyde, to form an imine (Schiff base). umich.eduresearchgate.net This protection renders the nitrogen atom non-nucleophilic, allowing the subsequent alkylation to occur exclusively at the phenolic oxygen. umich.edu
The alkylation is performed using a base like potassium carbonate (K₂CO₃) and the appropriate alkyl halide (or tosylate) in a suitable solvent like acetone, often under reflux conditions. umich.edu After the ether linkage is formed, the imine protecting group is easily removed by acidic hydrolysis, regenerating the free amino group and yielding the final O-alkylated product with high selectivity. umich.eduresearchgate.net
| Step | Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |
| 1. Protection | p-Aminophenol | Benzaldehyde | Methanol | Stir, 1h | N-Benzylidene-4-hydroxyaniline | ~96% | umich.edu |
| 2. O-Alkylation | N-Benzylidene-4-hydroxyaniline | (1-Methylcyclohexyl)methyl tosylate, K₂CO₃ | Acetone | Reflux, 20h | N-Benzylidene-4-[(1-methylcyclohexyl)methoxy]aniline | Good | researchgate.netumich.edu |
| 3. Deprotection | N-Benzylidene-4-[(1-methylcyclohexyl)methoxy]aniline | 1N HCl | Dichloromethane | Stir, 1h | This compound | Good | umich.edu |
Catalytic and Stoichiometric Reduction Methodologies for Nitro Precursors
The reduction of nitroarenes represents a fundamental transformation in organic synthesis for the preparation of anilines. acs.org A variety of methods have been developed, broadly categorized as catalytic hydrogenation, metal-catalyzed transfer hydrogenation, and reductions using metals or hydride transfer reagents. acs.org
Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is a widely used method. acs.org However, the flammability of hydrogen gas and the potential for over-reduction of other functional groups can be drawbacks. researchgate.net Transfer hydrogenation, which utilizes a hydrogen donor like hydrazine (B178648) (H₂NNH₂·H₂O) in the presence of a catalyst, offers a safer alternative. researchgate.netresearchgate.net For instance, the reduction of nitroarenes to their corresponding anilines can be achieved in high to excellent yields using hydrazine monohydrate in water at 100 °C with a recyclable catalyst. researchgate.net
Metal-based reductions, such as the Béchamp reduction using iron in hydrochloric acid (Fe/HCl) or zinc in various media, are classic methods that tolerate a range of functional groups. researchgate.net More modern approaches utilize activated iron or other metal systems like Fe/CaCl₂ for improved efficiency and selectivity. researchgate.netorganic-chemistry.org These methods are often chemoselective, leaving sensitive groups like halogens, esters, and nitriles intact. researchgate.net
The general transformation of a nitroarene to an aniline proceeds through nitroso and hydroxylamine (B1172632) intermediates. acs.org The choice of reducing agent and reaction conditions can be tailored to achieve high yields and chemoselectivity, which is crucial when synthesizing complex molecules with multiple functional groups.
Table 1: Comparison of Nitroarene Reduction Methodologies
| Reduction Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | High efficiency | Flammable H₂, potential for over-reduction |
| Transfer Hydrogenation | Hydrazine, Catalyst | Safer than H₂, good yields | Requires a hydrogen donor |
| Metal Reduction (e.g., Béchamp) | Fe/HCl, Zn | Tolerates many functional groups | Can generate significant waste |
Buchwald-Hartwig and Ullmann Amination Approaches for Aryl Halides
The formation of the C-N bond between an aryl group and an amine is a critical step in the synthesis of many substituted anilines. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful, palladium- and copper-catalyzed methods, respectively, for achieving this transformation. rsc.orgwikipedia.org
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base. rsc.orgwikipedia.org The reaction's success heavily relies on the choice of phosphine (B1218219) ligand, which can be tailored to the specific substrates. ias.ac.in The development of sterically hindered and electron-rich phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under milder conditions and with higher yields than older methods. wikipedia.orgias.ac.in
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. organic-chemistry.org While traditionally requiring harsh reaction conditions (high temperatures), modern advancements have led to the development of milder protocols. organic-chemistry.orgresearchgate.net The use of ligands, such as N-methylglycine or L-proline, can facilitate the reaction at lower temperatures (40-90 °C). researchgate.net Ligand-free systems using copper nanoparticles have also been developed, offering a more environmentally friendly approach. researchgate.netnih.gov
Both methods offer distinct advantages and have become indispensable tools for the synthesis of aryl amines, replacing harsher, classical methods. wikipedia.org The choice between the two often depends on the specific substrates, functional group tolerance, and desired reaction conditions.
Table 2: Comparison of Buchwald-Hartwig and Ullmann Amination
| Feature | Buchwald-Hartwig Amination | Ullmann Amination |
|---|---|---|
| Catalyst | Palladium | Copper |
| Key Component | Phosphine Ligand | Often requires a ligand (e.g., amino acids) |
| Reaction Conditions | Generally milder | Traditionally harsh, but milder methods exist |
| Substrate Scope | Very broad | Broad, can be sensitive to substrate electronics |
Electrophilic Aromatic Substitution Control on the Aniline Ring
The aniline ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group, which directs incoming electrophiles to the ortho and para positions. libretexts.orgbyjus.com However, this high reactivity can lead to multiple substitutions and side reactions, making controlled monosubstitution challenging. libretexts.org
A common strategy to control the reactivity of the aniline ring is to protect the amino group, typically by acetylation to form an acetanilide (B955). libretexts.orgstackexchange.com The acetyl group attenuates the activating effect of the nitrogen, allowing for more controlled electrophilic substitution. libretexts.org For example, direct nitration of aniline often leads to oxidation and the formation of meta-substituted products due to the formation of the anilinium ion in the acidic medium. byjus.com However, nitration of acetanilide proceeds smoothly to give the para-nitro product in high yield. libretexts.org The acetyl group can then be removed by hydrolysis to regenerate the substituted aniline. libretexts.org
This protective group strategy is crucial for introducing various substituents onto the aniline ring in a controlled manner, preventing overreaction and directing the substitution to the desired position. stackexchange.com
Ether Linkage Formation Strategies
The ether linkage is a key structural motif in this compound. Several synthetic methods are available for the formation of ethers, with the Williamson ether synthesis being a classic and widely used approach.
Williamson Ether Synthesis in Complex Systems
The Williamson ether synthesis is a versatile and reliable method for preparing both symmetrical and asymmetrical ethers. byjus.comwikipedia.org The reaction involves the nucleophilic substitution (S_N2) of an alkyl halide or a sulfonate ester by an alkoxide ion. byjus.comwikipedia.orgmasterorganicchemistry.com
The reaction proceeds via a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. libretexts.orglibretexts.org For the reaction to be efficient, the alkyl halide should ideally be primary, as secondary and tertiary halides are prone to elimination reactions, especially in the presence of a sterically hindered alkoxide. byjus.comwikipedia.org The alkoxide can be generated by treating an alcohol with a strong base. The choice of solvent is also important, with polar aprotic solvents like DMSO or DMF often favoring the S_N2 pathway. numberanalytics.com
The Williamson ether synthesis can also be applied intramolecularly to form cyclic ethers from halohydrins. masterorganicchemistry.comlibretexts.org The facility of ring formation is dependent on the ring size, with 5- and 6-membered rings generally forming more readily than smaller or larger rings. masterorganicchemistry.comlibretexts.org
Alternative Etherification Protocols
While the Williamson ether synthesis is robust, alternative methods have been developed to address its limitations, such as the requirement for strong bases and the potential for side reactions.
Reductive Etherification: This method involves the reaction of a carbonyl compound (aldehyde or ketone) with an alcohol in the presence of a reducing agent. organic-chemistry.org This approach avoids the need to pre-form an alkoxide and can be performed under milder conditions. Various catalytic systems, including those based on iron, ruthenium, and silver, have been developed for this transformation. organic-chemistry.org
Mitsunobu Reaction: This reaction allows for the formation of an ether from an alcohol and a nucleophile (in this case, another alcohol) using a combination of a phosphine (like triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). numberanalytics.com While effective, the reaction generates stoichiometric amounts of byproducts that need to be separated.
Acid-Catalyzed Etherification: This method is suitable for the synthesis of symmetrical ethers from alcohols but is generally not applicable for the synthesis of unsymmetrical ethers due to the formation of product mixtures. numberanalytics.comnumberanalytics.com
These alternative methods provide valuable options for ether synthesis, particularly in cases where the Williamson conditions are not suitable.
Total Synthesis and Optimization of this compound
The total synthesis of this compound would logically proceed through a convergent approach, combining the key fragments. A plausible retrosynthetic analysis would disconnect the molecule at the ether linkage and the C-N bond of the aniline.
One potential synthetic route could involve:
Preparation of the (1-Methylcyclohexyl)methanol fragment: This can be achieved through various standard organic transformations starting from commercially available cyclohexanone derivatives.
Formation of the ether linkage: A Williamson ether synthesis could be employed, reacting the alkoxide of (1-methylcyclohexyl)methanol with a protected p-nitrophenol or a suitable p-halo-nitrobenzene derivative.
Formation of the aniline: The nitro group of the resulting ether would then be reduced to the corresponding aniline using one of the catalytic or stoichiometric reduction methods discussed previously.
Green Chemistry Principles in the Synthesis of this compound
A plausible and common route for synthesizing substituted anilines like the target compound involves the catalytic hydrogenation of the corresponding nitroaromatic precursor, in this case, 4-nitro-1-((1-methylcyclohexyl)methoxy)benzene. This approach is often favored for its high selectivity and the production of water as the primary byproduct, which aligns well with green chemistry ideals.
The principles of green chemistry can be systematically applied to this synthetic sequence:
Use of Safer Solvents and Auxiliaries : Traditional organic solvents often pose significant environmental and health risks. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-derived solvents. researchgate.net Research has demonstrated the successful hydrogenation of nitroaromatics in environmentally benign solvents like ethanol (B145695) and even water. researchgate.netnih.gov For instance, the hydrogenation of 4-methoxynitrobenzene to 4-methoxyaniline has been effectively carried out in ethanol. nih.gov Furthermore, solvent-free conditions represent an even greener approach, and the selective hydrogenation of nitrobenzene (B124822) to aniline has been achieved with high efficiency using ultrafine platinum nanoparticles on carbon nanotubes without any solvent. google.com The choice of solvent can also influence reaction kinetics and selectivity, as seen in the reactions of substituted anilines in various methanol-dimethyl sulfoxide (B87167) mixtures. nih.gov
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure significantly reduces energy consumption. Many modern catalytic systems for nitro group reduction are designed to operate under mild conditions. For example, cobalt-based catalysts have been developed for the efficient hydrogenation of aromatic nitro compounds at moderate temperatures. The use of highly active catalysts, such as those with high turnover frequencies (TOF), can shorten reaction times, further contributing to energy savings.
Use of Renewable Feedstocks : While the core aromatic structure of this compound is typically derived from petrochemical sources, the principles of green chemistry encourage the exploration of bio-based starting materials where feasible.
Catalysis : The use of catalytic reagents is superior to stoichiometric ones as catalysts are used in small amounts and can, in principle, be recycled and reused. The development of highly active and recyclable catalysts is a cornerstone of green synthesis. For the hydrogenation of nitroaromatics, a variety of noble metal and transition metal catalysts have been investigated. Palladium-on-carbon is a common and effective catalyst. beilstein-journals.org To enhance sustainability, research has focused on developing catalysts that are easily separable and reusable. For instance, lipophilic cinchona squaramide organocatalysts have been designed for easy recovery and reuse over multiple reaction cycles. Similarly, catalysts supported on materials like alumina (B75360) or carbon nanotubes can be recovered through filtration. google.combeilstein-journals.org
A comparative look at different catalytic systems for the hydrogenation of related nitroaromatics reveals the progress in this area:
| Catalyst System | Substrate | Solvent | Conditions | Yield/Selectivity | Green Aspects |
| Ru/CMK-3 | 4-MeO-nitrobenzene | Ethanol | Not specified | High conversion in 2.5 h | Use of a greener solvent (ethanol). |
| Pt/MWNTs | Nitrobenzene | Solvent-free | Not specified | >99% selectivity | Elimination of solvent waste. |
| Co@NC | Various nitroarenes | Not specified | 80 °C, 30 min | High conversion and selectivity | Mild reaction conditions, potential for catalyst recycling. |
| Pd-carrying catalysts | 2-Methyl-4-methoxyaniline synthesis precursor | Not specified | Not specified | High selectivity | General applicability in related syntheses. beilstein-journals.org |
The data in this table is illustrative of the types of catalytic systems being developed to make aniline synthesis greener. The choice of catalyst and reaction conditions can significantly impact the environmental footprint of the synthesis of this compound.
Spectroscopic and Structural Characterization Studies of 4 1 Methylcyclohexyl Methoxy Aniline
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamics of a compound in solution. scribd.com For 4-[(1-Methylcyclohexyl)methoxy]aniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed for a thorough structural elucidation.
1D and 2D NMR Techniques for Structural Elucidation
One-dimensional NMR, specifically ¹H and ¹³C NMR, offers the initial and most direct insight into the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the aniline (B41778) ring, the methylene (B1212753) protons of the methoxy (B1213986) bridge, the methyl group on the cyclohexane (B81311) ring, and the methylene protons of the cyclohexane ring. The aromatic protons would typically appear as a set of doublets in the region of 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The -OCH₂- protons would likely present as a singlet or a closely coupled multiplet, while the methyl and cyclohexyl protons would appear in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The aromatic carbons would resonate in the downfield region (110-160 ppm), with the carbon attached to the oxygen appearing at a higher chemical shift. The carbons of the cyclohexane ring and the methyl group would be found in the upfield region (10-50 ppm). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. uvic.ca
To unambiguously assign all proton and carbon signals and to understand the connectivity within the molecule, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. sdsu.edu For this compound, COSY would be crucial in tracing the spin systems within the cyclohexane ring and confirming the connectivity between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached protons. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment shows couplings between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for identifying quaternary carbons and for confirming the connection between the (1-methylcyclohexyl)methoxy group and the aniline ring through the ether linkage.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to NH₂) | 6.6-6.8 | ~115 |
| Aromatic CH (ortho to OCH₂) | 6.8-7.0 | ~116 |
| Aromatic C-NH₂ | - | ~140 |
| Aromatic C-O | - | ~152 |
| -OCH₂- | 3.6-3.8 | ~75 |
| Cyclohexyl CH₂ | 1.2-1.8 | 20-40 |
| Cyclohexyl C-CH₃ | - | 30-40 |
| -CH₃ | 0.9-1.2 | 20-30 |
| -NH₂ | 3.5-4.5 | - |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Dynamic NMR for Rotational and Ring Inversion Studies
The 1-methylcyclohexyl group in this compound is not static and can undergo conformational changes, primarily chair-to-chair ring inversion. Dynamic NMR (DNMR) spectroscopy is the ideal technique to study these motional processes that occur on the NMR timescale. nih.gov
By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the cyclohexane protons. At high temperatures, the ring inversion is fast on the NMR timescale, and the axial and equatorial protons may show averaged signals. As the temperature is lowered, the rate of inversion slows down, leading to broadening of the signals and eventual decoalescence into separate signals for the axial and equatorial protons. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier (ΔG‡) for the ring inversion can be calculated. This provides valuable information about the conformational flexibility of the cycloalkyl moiety.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study molecular dynamics.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the primary amine group should appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and cyclohexyl groups will be seen just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage will likely produce a strong band around 1250-1000 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. nist.govresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the benzene ring is a particularly characteristic Raman band. The C-H and C-C vibrations of the cyclohexane ring will also be active in the Raman spectrum. ustc.edu.cn
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-O-C Stretch (asymmetric) | 1200 - 1270 | Strong |
| C-N Stretch | 1250 - 1340 | Medium |
Note: These are predicted values and can be influenced by intermolecular interactions in the solid state or solvent effects in solution.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a crucial tool for determining the exact molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. nih.gov For this compound (C₁₄H₂₁NO), HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.
In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting charged fragments are detected. The fragmentation pattern is characteristic of the molecule's structure.
For this compound, several key fragmentation pathways can be predicted:
Alpha-cleavage: Cleavage of the bond alpha to the ether oxygen is a common fragmentation pathway for ethers. scribd.comstudylib.net This could lead to the loss of the methylcyclohexyl radical to form a resonance-stabilized oxonium ion.
Cleavage of the C-O bond: The bond between the aromatic ring and the ether oxygen can cleave, leading to the formation of a 4-aminophenoxy radical and a methylcyclohexyl cation.
Fragmentation of the cyclohexane ring: The cyclohexane ring can undergo fragmentation, leading to the loss of smaller neutral molecules like ethene.
Loss of the amino group: While less common for aromatic amines, fragmentation involving the amino group can also occur. whitman.edu
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 219 | [M]⁺ | Molecular Ion |
| 122 | [H₂N-C₆H₄-O-CH₂]⁺ | Loss of C₇H₁₃ radical |
| 108 | [H₂N-C₆H₄-O]⁺ | Cleavage of the O-CH₂ bond |
| 97 | [C₇H₁₃]⁺ | Methylcyclohexyl cation |
Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used.
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state.
For this compound, a single-crystal X-ray diffraction study would reveal:
The precise conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat).
The orientation of the methyl group on the cyclohexane ring (axial or equatorial).
The geometry of the ether linkage and its orientation relative to the aniline ring.
The packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group.
As of the current literature survey, no public domain X-ray crystal structure data for this compound has been reported. Obtaining suitable single crystals of this compound would be a prerequisite for such a study.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)
The 1-methylcyclohexyl group in this compound contains a stereocenter at the C1 position of the cyclohexane ring. Therefore, this compound can exist as a pair of enantiomers (R and S). Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are used to study chiral molecules. acs.org
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. If the compound is synthesized as a single enantiomer or if the enantiomers are separated, ECD spectroscopy can be used to determine the absolute configuration and assess the enantiomeric purity.
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. It provides information about the stereochemistry of the molecule based on its vibrational transitions.
Currently, there is no published data on the chiroptical properties of this compound. Such studies would require the synthesis or separation of the individual enantiomers.
Computational and Theoretical Investigations of 4 1 Methylcyclohexyl Methoxy Aniline
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, molecular geometry, and various reactivity parameters.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For a molecule like 4-[(1-Methylcyclohexyl)methoxy]aniline, DFT calculations, often employing hybrid functionals such as B3LYP with a basis set like 6-311++G(d,p), are used to determine its most stable three-dimensional structure (ground state geometry). researchgate.netnih.gov These calculations optimize all bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
The electronic properties derived from DFT are crucial for predicting chemical behavior. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more likely to be reactive.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from these orbital energies. mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity profile.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -5.21 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.89 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.32 | ELUMO - EHOMO |
| Ionization Potential (I) | 5.21 | -EHOMO |
| Electron Affinity (A) | 0.89 | -ELUMO |
| Electronegativity (χ) | 3.05 | (I+A)/2 |
| Chemical Hardness (η) | 2.16 | (I-A)/2 |
Note: These values are representative and would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory).
For situations requiring higher accuracy, particularly for energy calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) are employed. mdpi.com Unlike DFT, which relies on an approximate exchange-correlation functional, ab initio methods are derived directly from first principles without empirical parameters. While computationally more demanding, they serve as a benchmark for DFT results and are crucial for studying systems where electron correlation effects are particularly important. These methods can provide more precise predictions of reaction barriers and thermochemical data.
Molecular Dynamics Simulations of Conformational Landscape and Flexibility
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape and flexibility. nih.gov For this compound, MD simulations would reveal the rotational freedom around the C-O and C-N bonds, as well as the puckering of the cyclohexyl ring. By simulating the molecule's behavior over nanoseconds, researchers can identify the most populated conformations, the pathways for transitioning between them, and the associated energy barriers. This information is critical for understanding how the molecule's shape might change in different environments and how its conformation influences its interactions with other molecules.
Theoretical Modeling of Stereoisomerism and Conformational Equilibria
The structure of this compound contains a chiral center at the C1 position of the cyclohexane (B81311) ring, meaning it can exist as two enantiomers (R and S). Furthermore, the methyl group on the cyclohexane ring can exist in either an axial or equatorial position, leading to different conformers.
Theoretical modeling can be used to determine the relative energies and stabilities of these different stereoisomers and conformers. umn.edu By calculating the Gibbs free energy of each possible structure, it is possible to predict their equilibrium populations at a given temperature using the Boltzmann distribution. Such studies have shown that for substituted cyclohexanes, the conformer with the bulky substituent in the equatorial position is generally more stable. Computational analysis would quantify this energy difference for the (1-Methylcyclohexyl)methoxy group.
Prediction of Spectroscopic Signatures from First Principles
Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data. By computing the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net Comparing the computed spectrum with experimental data can confirm the molecule's structure and the assignment of its vibrational modes. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. dergipark.org.tr Theoretical calculations of ¹H and ¹³C NMR spectra can aid in the assignment of experimental signals and provide a detailed confirmation of the molecular structure.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Aniline) | Symmetric Stretch | 3410 |
| N-H (Aniline) | Asymmetric Stretch | 3505 |
| C-H (Aromatic) | Stretch | 3050-3100 |
| C-H (Aliphatic) | Stretch | 2850-2960 |
| C=C (Aromatic) | Ring Stretch | 1590-1610 |
Note: These frequencies are typical values expected from DFT calculations and may require scaling to match experimental results.
Solvent Effects on Molecular Conformation and Electronic Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects using various approaches, most commonly the Polarizable Continuum Model (PCM). researchgate.net In this model, the solvent is treated as a continuous dielectric medium that surrounds the solute molecule.
By performing calculations with a PCM, it is possible to investigate how a solvent alters the conformational equilibrium of this compound. Polar solvents may stabilize conformers with larger dipole moments. Furthermore, the electronic properties, such as the HOMO-LUMO gap and reactivity descriptors, are also affected by the solvent environment. researchgate.net These calculations are essential for bridging the gap between theoretical predictions made in the gas phase and experimental results obtained in solution. researchgate.net
Reaction Mechanisms and Kinetics Involving 4 1 Methylcyclohexyl Methoxy Aniline
Mechanistic Pathways of Key Synthetic Transformations
No published data is available on the specific mechanistic pathways for the synthesis of 4-[(1-Methylcyclohexyl)methoxy]aniline.
Kinetic Studies of Derivatization Reactions
There are no kinetic studies available for the derivatization reactions of this compound.
Catalytic Oxidation Pathways of the Aniline (B41778) Moiety
Information regarding the catalytic oxidation pathways of the aniline moiety specifically in this compound is not present in the current scientific literature.
Reaction Stereoselectivity and Regioselectivity Investigations
No investigations into the stereoselectivity or regioselectivity of reactions involving this compound have been found.
Influence of Substituents on Reaction Rates and Product Distributions
There is no available research on how substituents affect the reaction rates and product distributions for this compound.
Structure Reactivity Relationships in 4 1 Methylcyclohexyl Methoxy Aniline Derivatives
Impact of Cyclohexyl Ring Substitution on Aniline (B41778) Reactivity
The 1-methylcyclohexyl group, while not directly conjugated with the aniline ring, exerts a significant influence on reactivity primarily through steric and inductive effects.
Inductive Effect: The cyclohexyl group, being composed of sp³ hybridized carbons, is generally considered to be electron-donating compared to the sp² hybridized carbons of the benzene (B151609) ring. chemistrysteps.com This weak inductive donation can slightly increase the electron density on the aniline ring, potentially enhancing its reactivity towards electrophiles.
Steric Hindrance: The most pronounced effect of the 1-methylcyclohexylmethoxy substituent is steric hindrance. This bulky group can impede the approach of reagents to the reactive sites on the aniline molecule, namely the amino group and the ortho positions of the aromatic ring. numberanalytics.com This steric shielding can influence the regioselectivity of reactions, favoring substitution at the less hindered para-position relative to the ortho-positions. In reactions involving the amino group itself, the sheer size of the substituent may slow down reaction rates compared to less hindered anilines.
The impact of alkyl substituents on the reactivity of the aniline ring is a well-established principle in organic chemistry. Generally, electron-donating groups increase the ring's electron density, making the arylamine more basic and more reactive towards electrophilic substitution than aniline itself. chemistrysteps.com
Electronic Effects of the Methoxy (B1213986) Group on the Aniline Core
The methoxy group (-OCH₃) at the para-position to the amino group plays a dominant role in modulating the electronic properties of the aniline core. It exerts two opposing electronic effects:
Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. libretexts.orgstackexchange.com This effect significantly increases the electron density at the ortho and para positions. Since the amino group is para to the methoxy group, this resonance donation strongly activates the ring towards electrophilic aromatic substitution. byjus.com
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group also exerts an electron-withdrawing inductive effect. libretexts.org This effect pulls electron density away from the aromatic ring through the sigma bond.
The combined electronic influence of the methoxy and amino groups makes the aromatic ring in 4-[(1-Methylcyclohexyl)methoxy]aniline exceptionally electron-rich, predisposing it to rapid reaction with electrophiles, such as in halogenation or diazotization reactions. byjus.comlibretexts.org
Steric Hindrance and Conformational Effects on Reaction Outcomes
This steric hindrance has several consequences:
Regioselectivity: In electrophilic aromatic substitution reactions, the bulky substituent will sterically hinder the ortho positions relative to the amino group, making substitution at these sites less favorable. numberanalytics.com This effect reinforces the para-directing influence of the amino and methoxy groups, though the para position is already occupied.
Reaction Rates: The approach of a reagent to the amino group or the aromatic ring can be physically blocked, leading to slower reaction rates compared to less sterically encumbered anilines. numberanalytics.com
Conformational Rigidity: The size of the substituent can restrict the rotation around the C-O and C-C bonds connecting it to the aniline ring. This can lead to a more rigid molecular conformation, which may influence the molecule's ability to adopt the ideal transition state geometry for a given reaction. numberanalytics.com For instance, the planarity of the aniline system, which is important for resonance stabilization, might be slightly distorted.
The table below illustrates the concept of steric size using A-values for some common substituents.
| Substituent | A-Value (kcal/mol) |
| Methyl (-CH₃) | 1.70 masterorganicchemistry.com |
| Ethyl (-CH₂CH₃) | 1.75 masterorganicchemistry.com |
| Isopropyl [-CH(CH₃)₂] | 2.15 masterorganicchemistry.com |
| tert-Butyl [-C(CH₃)₃] | >4.0 stackexchange.com |
| Phenyl (-C₆H₅) | 3.0 stackexchange.com |
| (1-Methylcyclohexyl)methoxy | Estimated to be large |
Table 1: Cyclohexane (B81311) A-Values for various substituents, indicating their relative steric bulk.
Correlation of Molecular Structure with Electrochemical Oxidation Potentials
The electrochemical oxidation of substituted anilines is a process of significant interest, as it relates to their environmental fate and their use in synthesizing conductive polymers. umn.edursc.org The one-electron oxidation potential is a key descriptor of the ease with which an aniline derivative can lose an electron to form a radical cation. umn.edunih.gov
The structure of this compound directly influences its oxidation potential:
Electron-Donating Groups: The presence of two strong electron-donating groups (amino and methoxy) significantly lowers the oxidation potential compared to unsubstituted aniline. tiwariacademy.com These groups increase the energy of the Highest Occupied Molecular Orbital (HOMO), from which the electron is removed during oxidation. rsc.org
Correlation with Basicity (pKa): A strong correlation often exists between the oxidation potential of substituted anilines and their pKa values. rsc.org Since the methoxy group increases the basicity of the aniline, it is expected to concurrently lower its oxidation potential.
Computational studies on various substituted anilines have established a linear relationship between their calculated HOMO energies and their experimental oxidation potentials. umn.edursc.org While specific experimental data for this compound is not available in the search results, the principles governing related compounds can be used for estimation. The table below shows experimental oxidation potentials for aniline and related derivatives, illustrating the effect of substituents.
| Compound | Oxidation Potential (V vs. Ag/AgCl) |
| Aniline | 0.92 |
| 4-Methylaniline | 0.83 |
| 4-Methoxyaniline | 0.75 |
| N,N-Dimethylaniline | 0.85 |
Table 2: Approximate one-electron oxidation potentials for selected aniline derivatives in acetonitrile. (Note: These are representative values from various sources and may vary with experimental conditions.)
Based on these trends, the oxidation potential for this compound would be expected to be low, likely in the range of or even lower than that of 4-methoxyaniline, due to the powerful electron-donating nature of its substituents.
Influence of Stereochemistry on Reaction Pathways
The stereochemistry of the 1-methylcyclohexyl group, although not a chiral center itself in this specific molecule (as it is attached via an achiral methoxy linker), introduces significant conformational considerations that can influence reaction pathways. The cyclohexane ring exists predominantly in a chair conformation, and the bulky methoxy-aniline substituent will preferentially occupy an equatorial position to minimize steric strain. msu.edu
While this compound itself is achiral, reactions that could introduce a new chiral center on the cyclohexyl ring or at the alpha-carbon of the methoxy group could potentially lead to diastereomeric products. The preferred conformation of the existing ring would influence the facial selectivity of such reactions.
In the broader context of aniline derivatives, stereochemistry plays a crucial role in asymmetric synthesis. For example, chiral catalysts have been developed for the enantioselective bromoamination of allyl anilines, leading to the formation of chiral indolines with high enantioselectivity. mdpi.com If this compound were modified to contain a reactive olefinic group, its bulky, conformationally-defined substituent could play a role in directing the stereochemical outcome of such cyclization reactions. The development of stereoselective reactions often relies on understanding how the three-dimensional structure of the substrate interacts with a chiral catalyst or reagent. researchgate.net
Advanced Analytical Methodologies for 4 1 Methylcyclohexyl Methoxy Aniline
Mass Spectrometry-Based Detection and Quantification Methods
Hyphenated Techniques for Complex Mixture Analysis:No specific applications of hyphenated techniques, such as GC-MS or LC-NMR, for the analysis of 4-[(1-Methylcyclohexyl)methoxy]aniline in complex mixtures have been found.
Until research focusing on this compound is conducted and published, a detailed and authoritative article on its specific analytical methodologies cannot be responsibly generated.
Spectroscopic Quantification Techniques (e.g., UV-Vis, Fluorescence)
Spectroscopic methods, particularly UV-Visible (UV-Vis) and fluorescence spectroscopy, are powerful tools for the quantification of aromatic compounds. These techniques rely on the principle that molecules absorb and emit light at specific wavelengths, which is a function of their electronic structure.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The aniline (B41778) and methoxy-substituted benzene (B151609) ring in this compound contains π-electrons that can be excited to higher energy levels by absorbing UV radiation. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship forms the basis for quantitative analysis.
Research on various aniline derivatives demonstrates the utility of UV-Vis spectroscopy for their quantification. For example, methods have been developed for the determination of aniline and its derivatives in environmental water samples using HPLC with UV detection. thermofisher.com The formation of colored products through reaction with specific reagents can also be used to quantify anilines spectrophotometrically in the visible range. researchgate.net
Interactive Table 1: UV-Vis Absorption Data for Related Aniline Compounds
| Compound | Solvent | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Aniline | Water | 230, 280 | 8600, 1430 |
| p-Anisidine (4-Methoxyaniline) | Ethanol (B145695) | 234, 299 | 9120, 1780 |
| N,N-dimethylaniline | Acetonitrile | 251, 298 | 13800, 2040 |
Note: This table presents data for compounds structurally related to this compound to illustrate typical UV-Vis absorption characteristics. The exact values for the target compound may vary.
Fluorescence Spectroscopy
Fluorescence spectroscopy is another highly sensitive technique that can be employed for the quantification of certain aromatic compounds. This method involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. The intensity of the emitted fluorescence is, under controlled conditions, directly proportional to the concentration of the analyte.
Many aniline derivatives are fluorescent, and their emission properties are influenced by their molecular structure and the surrounding environment. nih.gov For example, studies on 4-(9-anthryl)-N,N'-dimethylaniline (ADMA) have shown how the solvent polarity affects the charge-transfer state and, consequently, the fluorescence emission. acs.org The introduction of a boryl group to N-substituted aldimines, derived from amines, has been shown to significantly enhance fluorescence quantum yields, suggesting that derivatization could be a strategy to improve the detection of weakly fluorescent anilines. nih.gov While the intrinsic fluorescence of this compound has not been documented, its aniline core suggests potential for fluorescence-based quantification, possibly enhanced through derivatization or the use of specific solvent systems.
Development of Novel Sensor Technologies for Selective Detection
The demand for rapid, on-site, and selective detection of chemical compounds has driven the development of various sensor technologies. For a target like this compound, electrochemical sensors represent a particularly promising avenue.
Electrochemical Sensors
Electrochemical sensors operate by converting the interaction between the analyte and an electrode surface into a measurable electrical signal (e.g., current, potential, or impedance). Aniline and its derivatives are electroactive, meaning they can be oxidized at an electrode surface. This property is the basis for their electrochemical detection. nih.gov
The development of a sensor for this compound would involve designing an electrode material that is both sensitive and selective towards this specific molecule. This is often achieved by modifying the electrode surface with materials that can enhance the electrochemical response or selectively bind the target analyte. Common modification strategies include the use of nanomaterials (like graphene or gold nanoparticles), polymers, and specific recognition elements. researchgate.netnih.gov
For instance, research has demonstrated the development of electrochemical sensors for aniline based on various modified electrodes. researchgate.netresearchgate.net These sensors often exhibit low detection limits and a wide linear response range. The general principle involves the electro-oxidation of the aniline moiety. The bulky (1-methylcyclohexyl)methoxy group of the target compound would likely influence the oxidation potential and the kinetics of the electrode reaction, which would need to be considered in the sensor design.
The selectivity of these sensors can be improved by incorporating molecularly imprinted polymers (MIPs) or other selective receptors onto the electrode surface. These receptors are designed to have cavities that are sterically and chemically complementary to the target molecule, allowing for its preferential binding and detection even in the presence of similar compounds.
Interactive Table 2: Examples of Electrochemical Sensors for Aniline Detection
| Electrode Modification | Analytical Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) |
| Catechol-modified electrode | Voltammetry | 2 - 40 | 1.4 |
| Gold nanoparticle/Ru(bpy)₃²⁺ composite nanofibers | Electrochemiluminescence | 0.05 - 500 | 0.01 |
| Ag₂O@La₂O₃ Nanostructures/Nafion/GCE | Amperometry | 0.1 - 1515 | 0.033 |
Transformative Potential and Future Research Directions in 4 1 Methylcyclohexyl Methoxy Aniline Chemistry
Derivatization for Advanced Materials Science
The aniline (B41778) functional group is a well-established building block in the synthesis of a wide array of materials, including polymers and dyes. The derivatization of 4-[(1-Methylcyclohexyl)methoxy]aniline opens up possibilities for creating novel materials with tailored properties. The bulky and non-polar 1-methylcyclohexyl group can impart unique solubility, thermal stability, and morphological characteristics to polymers derived from this aniline.
For instance, the primary amine group can be readily converted into a diazonium salt, which can then be subjected to various coupling reactions to produce azo dyes. The resulting dyes would incorporate the sterically demanding cyclohexyl moiety, potentially influencing their aggregation behavior and, consequently, their photophysical properties. Furthermore, polymerization of this aniline or its derivatives could lead to the formation of polyanilines with modified processability and electrochemical properties. The aliphatic cyclohexyl ether portion could enhance the solubility of the resulting polymers in common organic solvents, a common challenge in the field of conducting polymers.
| Potential Derivative | Synthetic Route | Potential Application |
| Azo Dyes | Diazotization followed by coupling with an active aromatic compound | Advanced colorants, optical data storage |
| Polyanilines | Oxidative polymerization | Soluble conducting polymers, anti-corrosion coatings |
| Schiff Bases | Condensation with aldehydes or ketones | Liquid crystals, nonlinear optical materials |
Research in this area could focus on systematically exploring the structure-property relationships of materials derived from this compound. For example, varying the substituents on the aniline ring or modifying the cyclohexyl moiety could fine-tune the electronic and physical properties of the resulting materials.
Role as Chiral Building Blocks in Complex Molecule Synthesis
Chirality is a fundamental aspect of molecular recognition, with significant implications in pharmaceuticals and materials science. The 1-methylcyclohexyl group in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. The separation of these enantiomers, a process known as chiral resolution, would provide access to enantiomerically pure forms of the compound. wikipedia.org
The most common method for chiral resolution is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.org The resulting diastereomers often have different solubilities, allowing for their separation by crystallization. Once separated, the chiral resolving agent can be removed to yield the individual enantiomers of this compound. High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful technique for the separation of enantiomers. capes.gov.brnih.gov
These enantiomerically pure anilines can then serve as valuable chiral building blocks in the synthesis of complex, biologically active molecules. nih.goviscnagpur.ac.in The defined stereochemistry of the 1-methylcyclohexyl group can be used to control the stereochemical outcome of subsequent reactions, a critical aspect of modern drug discovery and development. iscnagpur.ac.in
| Chiral Resolution Method | Principle | Key Advantage |
| Diastereomeric Salt Formation | Formation of separable diastereomers with a chiral resolving agent | Scalability for large-scale synthesis |
| Chiral HPLC | Differential interaction with a chiral stationary phase | High resolution and analytical capability |
The availability of both enantiomers of this compound would enable the synthesis of stereochemically defined libraries of compounds for biological screening, accelerating the discovery of new therapeutic agents.
Exploration as Precursors in Advanced Organic Synthesis
The aniline moiety is a versatile functional group that can participate in a wide range of organic reactions, making this compound a valuable precursor for the synthesis of more complex molecules. mdpi.com One area of significant potential is its use in multicomponent reactions (MCRs). MCRs, such as the Ugi and Passerini reactions, allow for the rapid assembly of complex molecular scaffolds from three or more starting materials in a single synthetic step. rsc.orgnih.govrug.nlorganic-chemistry.org The aniline nitrogen of this compound can act as the amine component in these reactions, leading to the formation of diverse and highly substituted products.
Furthermore, the aniline group can be readily transformed into other functional groups. For example, diazotization followed by Sandmeyer-type reactions can replace the amino group with halogens, cyano groups, or hydroxyl groups. The development of new building blocks for combinatorial chemistry is another promising direction. eurekalert.orgillinois.edusciencedaily.com The unique combination of the aniline functionality with the bulky cyclohexyl ether makes this compound an attractive scaffold for the creation of chemical libraries for high-throughput screening.
| Reaction Type | Reagents | Product Class |
| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino amides |
| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Ligand | Di- or Tri-arylamines |
| Pictet-Spengler Reaction | Aldehyde or Ketone, Acid catalyst | Tetrahydroisoquinolines |
The exploration of this compound as a precursor in these and other advanced synthetic methodologies could lead to the discovery of novel compounds with interesting biological or material properties.
Methodological Advancements in Asymmetric Catalysis Relevant to the Compound
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. iscnagpur.ac.innih.govresearchgate.net The development of new catalytic methods for the enantioselective functionalization of anilines is an active area of research. mdpi.comnih.gov These methods could be applied to this compound to generate chiral derivatives with high enantiomeric excess.
For instance, transition-metal-catalyzed C-H activation could be used to introduce new functional groups at specific positions on the aniline ring in an enantioselective manner. kaist.ac.kr Similarly, catalytic asymmetric C-N bond-forming reactions could be employed to construct chiral amines from this precursor. numberanalytics.comnih.govrsc.org The sterically demanding 1-methylcyclohexyl group may influence the stereochemical outcome of these reactions, providing a handle for controlling the enantioselectivity.
Recent progress in stereoselective haloamination of olefins, for example, has demonstrated the ability to introduce halogen and amine functionalities across a double bond with high stereocontrol. mdpi.com While not directly applicable to the aromatic ring of the aniline, such methodologies highlight the ongoing advancements in creating chiral amine-containing molecules.
| Catalytic Method | Transformation | Potential Outcome |
| Asymmetric C-H Functionalization | Introduction of a new substituent on the aromatic ring | Enantiomerically enriched aniline derivatives |
| Enantioselective C-N Cross-Coupling | Formation of a new C-N bond | Synthesis of chiral secondary or tertiary amines |
| Asymmetric Hydrogenation of Imines | Reduction of an imine derived from the aniline | Access to chiral secondary amines |
The application of these cutting-edge catalytic methods to this compound could not only lead to the synthesis of novel chiral molecules but also contribute to the broader development of asymmetric catalysis.
Design of Novel Chemical Probes and Tools Based on the Core Structure
Chemical probes are essential tools for studying biological processes. rsc.org Fluorescent probes, in particular, allow for the visualization of specific molecules or events within living cells. nih.govnih.govacs.org The this compound scaffold can serve as a foundation for the design of novel chemical probes.
The aniline nitrogen can be readily functionalized with a fluorophore, a reactive group for target binding, or a linker for conjugation to other molecules. The lipophilic 1-methylcyclohexyl group can influence the probe's cellular uptake and subcellular localization. By carefully selecting the appended functional groups, it is possible to create probes with high selectivity and sensitivity for a particular biological target.
For example, the aniline could be derivatized to create a fluorescent sensor for metal ions, pH, or specific enzymes. The design of such probes often involves modulating the electronic properties of the fluorophore through interaction with the analyte. The aniline moiety can play a crucial role in this process, either as part of the fluorophore itself or as a recognition element.
| Probe Type | Design Strategy | Potential Application |
| Fluorescent Ion Sensor | Incorporation of an ion-chelating moiety | Imaging of metal ion homeostasis in cells |
| pH-Sensitive Probe | Introduction of a protonatable group near the fluorophore | Monitoring of pH changes in cellular compartments |
| Enzyme-Activated Probe | Inclusion of a substrate for a specific enzyme | Activity-based sensing of enzyme function |
The development of chemical probes based on the this compound core structure represents a promising avenue for creating new tools to interrogate complex biological systems.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4-[(1-Methylcyclohexyl)methoxy]aniline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via Schiff base condensation. For example, reacting 4-((1-allyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde with 4-isopropylbenzenamine in refluxing ethanol yields the target compound, followed by recrystallization (70% yield) . Key parameters include solvent choice (ethanol), temperature (reflux), and stoichiometric ratios (1:1 molar ratio of reactants). Optimization may involve varying catalysts (e.g., acid/base) or using microwave-assisted synthesis to reduce reaction time.
Table 1: Synthesis Conditions and Yields
| Reactants | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| 4-Isopropylbenzenamine + Benzaldehyde derivative | Ethanol | Reflux | 70% |
Q. What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- NMR : - and -NMR confirm the methoxy group (δ ~3.8 ppm for OCH) and aromatic protons (δ 6.7–7.5 ppm). The cyclohexyl methyl group appears as a doublet (δ 1.11 ppm, J = 7.5 Hz) .
- IR : Stretching vibrations for C=N (1620 cm) and NH (~3400 cm) are diagnostic .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 360.45 for related analogs) confirm molecular weight .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation (P261), wear nitrile gloves (P280), and ensure proper ventilation (P271). Emergency measures include rinsing exposed skin with water (P264) and symptomatic treatment for accidental exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
